Cas no 1260386-50-2 (6-Bromo-3-cyano-5-azaindole)
6-Bromo-3-cyano-5-azaindole Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
- 6-Bromo-3-cyano-5-azaindole
- AK311034
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- Inchi: 1S/C8H4BrN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H
- InChI Key: JPILYDWPQRIFIL-UHFFFAOYSA-N
- SMILES: BrC1=CC2=C(C=N1)C(C#N)=CN2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 222
- XLogP3: 1.7
- Topological Polar Surface Area: 52.5
6-Bromo-3-cyano-5-azaindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029193499-5g |
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
1260386-50-2 | 95% | 5g |
$2508.48 | 2023-09-03 | |
| Alichem | A029193499-10g |
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
1260386-50-2 | 95% | 10g |
$3350.00 | 2023-09-03 | |
| Alichem | A029193499-25g |
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
1260386-50-2 | 95% | 25g |
$5681.60 | 2023-09-03 | |
| TRC | B830263-1mg |
6-Bromo-3-cyano-5-azaindole |
1260386-50-2 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B830263-2mg |
6-Bromo-3-cyano-5-azaindole |
1260386-50-2 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B830263-10mg |
6-Bromo-3-cyano-5-azaindole |
1260386-50-2 | 10mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408872-1g |
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
1260386-50-2 | 95+% | 1g |
¥7281.00 | 2024-08-09 |
6-Bromo-3-cyano-5-azaindole Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 6-Bromo-3-cyano-5-azaindole
Introduction to 6-Bromo-3-cyano-5-azaindole (CAS No. 1260386-50-2)
6-Bromo-3-cyano-5-azaindole, identified by the Chemical Abstracts Service Number (CAS No.) 1260386-50-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the azaindole family, a class of molecules characterized by a nitrogen atom incorporated into the indole scaffold, which endows them with unique electronic and steric properties. The presence of bromine and cyano substituents further enhances its potential as a building block in synthetic chemistry and drug discovery.
The structure of 6-Bromo-3-cyano-5-azaindole consists of a benzene ring fused with a five-membered nitrogen-containing heterocycle. The bromine atom at the 6-position and the cyano group at the 3-position provide reactive sites for further functionalization, making it a versatile intermediate in organic synthesis. The azaindole core itself has been extensively studied for its biological activity, particularly in the development of small-molecule inhibitors targeting various disease pathways.
In recent years, 6-Bromo-3-cyano-5-azaindole has emerged as a key intermediate in the synthesis of bioactive molecules. Its applications span across multiple therapeutic areas, including oncology, inflammation, and central nervous system disorders. The compound’s ability to serve as a precursor for more complex structures has made it valuable in both academic research and industrial drug development pipelines.
One of the most compelling aspects of 6-Bromo-3-cyano-5-azaindole is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with cancer and other diseases. By serving as a scaffold or core structure, 6-Bromo-3-cyano-5-azaindole allows chemists to design molecules that selectively inhibit specific kinases. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which are overactive in many types of cancer.
Another area where 6-Bromo-3-cyano-5-azaindole has shown promise is in the treatment of inflammatory diseases. Inflammatory processes are mediated by complex signaling networks involving various cytokines and transcription factors. Small molecules that modulate these pathways can have therapeutic benefits. Researchers have utilized 6-Bromo-3-cyano-5-azaindole to develop compounds that interact with inflammatory targets, such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These interactions can lead to reduced inflammation and alleviate symptoms associated with conditions like rheumatoid arthritis.
The synthesis of 6-Bromo-3-cyano-5-azaindole typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the bromine atom can be achieved through electrophilic aromatic substitution reactions, while the cyano group can be installed via cyanation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes.
In terms of biological activity, 6-Bromo-3-cyano-5-azaindole and its derivatives have been reported to exhibit various pharmacological effects. Some studies suggest that certain analogs may possess antimicrobial properties, potentially useful in combating resistant bacterial strains. Additionally, there is evidence indicating that modifications around the azaindole core can enhance binding affinity to biological targets, improving drug-like properties such as solubility and metabolic stability.
The pharmacokinetic profile of compounds derived from 6-Bromo-3-cyano-5-azaindole is another critical consideration in drug development. Researchers are increasingly focusing on optimizing pharmacokinetic properties to ensure efficacy and safety. For example, modifications designed to improve oral bioavailability or reduce off-target effects can make a significant difference in translating promising leads into viable drugs.
Recent studies have also explored the role of 6-Bromo-3-cyano-5-azaindole in addressing neurological disorders. Neuroinflammation and dysregulated kinase activity are implicated in conditions such as Alzheimer’s disease and Parkinson’s disease. By designing molecules based on this scaffold that can modulate relevant signaling pathways, researchers aim to develop novel therapeutics that could slow disease progression or alleviate symptoms.
The future directions for research involving 6-Bromo-3-cyano-5-azaindole are promising. As our understanding of biological systems continues to evolve, new targets for intervention will emerge. The flexibility offered by this compound’s structure allows for continued innovation in drug design, enabling the exploration of untapped therapeutic avenues.
In conclusion, 6-Bromo - 3 - cyano - 5 - azaindole (CAS No . 1260386 - 50 - 2) is a versatile intermediate with significant potential in pharmaceutical applications . Its role as a building block for kinase inhibitors , anti-inflammatory agents ,and neuroprotective compounds underscores its importance in modern medicinal chemistry . As synthetic methods improve and biological insights deepen ,the utility of this compound is expected to expand ,contributing to advancements in human health .
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